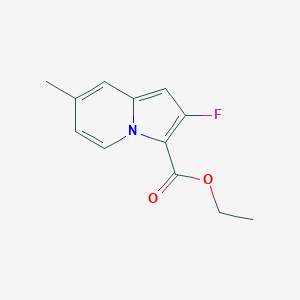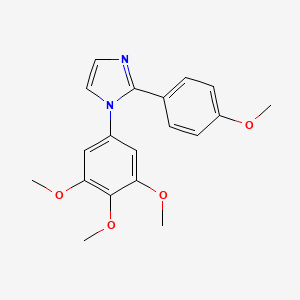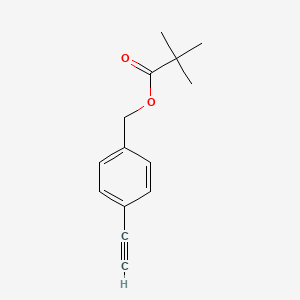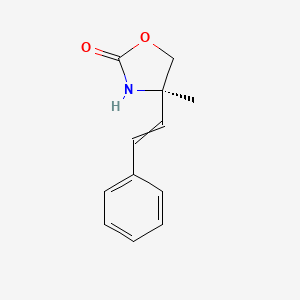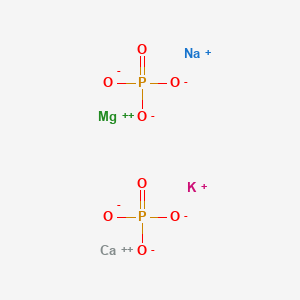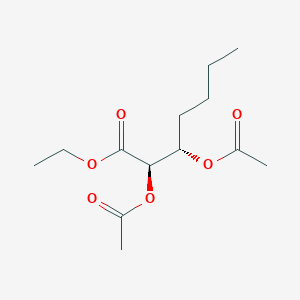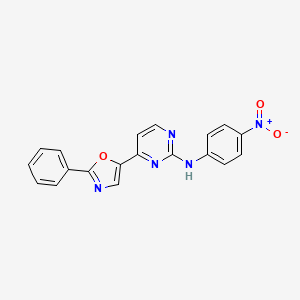
2-Pyrimidinamine, N-(4-nitrophenyl)-4-(2-phenyl-5-oxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, N-(4-nitrophenyl)-4-(2-phenyl-5-oxazolyl)- is a complex organic compound that belongs to the class of heterocyclic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, N-(4-nitrophenyl)-4-(2-phenyl-5-oxazolyl)- typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be formed through cyclization reactions.
Introduction of the Nitrophenyl Group: This step might involve nitration of an aromatic compound followed by coupling with the pyrimidine derivative.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization of a suitable precursor, such as an α-haloketone, followed by coupling with the pyrimidine-nitrophenyl intermediate.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrimidinamine Derivatives: Compounds with similar pyrimidine structures.
Nitrophenyl Derivatives: Compounds containing nitrophenyl groups.
Oxazole Derivatives: Compounds with oxazole rings.
Uniqueness
The uniqueness of 2-Pyrimidinamine, N-(4-nitrophenyl)-4-(2-phenyl-5-oxazolyl)- lies in its combination of three distinct functional groups, which may confer unique chemical and biological properties not found in simpler compounds.
Propriétés
Numéro CAS |
647030-93-1 |
|---|---|
Formule moléculaire |
C19H13N5O3 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H13N5O3/c25-24(26)15-8-6-14(7-9-15)22-19-20-11-10-16(23-19)17-12-21-18(27-17)13-4-2-1-3-5-13/h1-12H,(H,20,22,23) |
Clé InChI |
FUVQUXGDVCMYJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


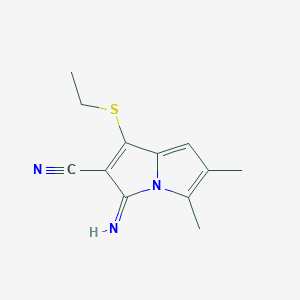
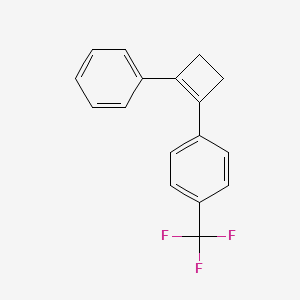
![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
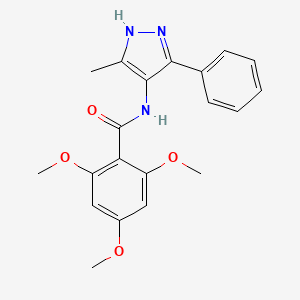
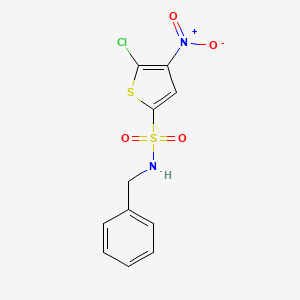
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
